molecular formula C28H33N3O5S B15015466 N-(3,4-Dimethylphenyl)-N-({N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(3,4-Dimethylphenyl)-N-({N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B15015466
M. Wt: 523.6 g/mol
InChI Key: BRVKYABLRPIUSK-VUTHCHCSSA-N
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Description

N-(3,4-Dimethylphenyl)-N-({N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-N-({N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The reaction between 3-ethoxy-4-propoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Sulfonamide Formation: The hydrazone intermediate reacts with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Temperature Control: Maintaining optimal temperatures for each reaction step.

    Purification Techniques: Using recrystallization, chromatography, or other purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-N-({N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or protein interactions.

    Medicine: Possible applications as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-N-({N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide would depend on its specific application. For example:

    Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell wall synthesis.

    Anticancer Activity: It may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

Uniqueness

N-(3,4-Dimethylphenyl)-N-({N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its complex structure, which may confer specific properties and applications not found in simpler sulfonamides.

Properties

Molecular Formula

C28H33N3O5S

Molecular Weight

523.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H33N3O5S/c1-5-16-36-26-15-13-23(18-27(26)35-6-2)19-29-30-28(32)20-31(24-14-12-21(3)22(4)17-24)37(33,34)25-10-8-7-9-11-25/h7-15,17-19H,5-6,16,20H2,1-4H3,(H,30,32)/b29-19+

InChI Key

BRVKYABLRPIUSK-VUTHCHCSSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC=CC=C3)OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC=CC=C3)OCC

Origin of Product

United States

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